molecular formula C12H13N7O2S B5119744 5-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine

5-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B5119744
M. Wt: 319.35 g/mol
InChI Key: FMNSOOISTPRGAU-UHFFFAOYSA-N
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Description

5-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a tetrazole ring and a thiadiazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 5-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine typically involves a multi-step process. One common method includes the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction is often catalyzed by metals or strong Lewis acids. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carbon disulfide under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

5-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors involved in metabolic processes . The thiadiazole ring can interact with metal ions, influencing enzymatic activities and cellular signaling pathways . These interactions result in the modulation of biological activities, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar compounds to 5-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine include:

The uniqueness of this compound lies in its specific substitution pattern and the combination of both tetrazole and thiadiazole rings, which confer unique chemical and biological properties.

Properties

IUPAC Name

5-[[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]methyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2S/c1-20-8-4-3-7(5-9(8)21-2)11-15-18-19(17-11)6-10-14-16-12(13)22-10/h3-5H,6H2,1-2H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNSOOISTPRGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC3=NN=C(S3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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